6-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-11H-pyrido[2,1-b]quinazolin-11-one
Description
The compound 6-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-11H-pyrido[2,1-b]quinazolin-11-one is a fused heterocyclic derivative featuring a pyrido[2,1-b]quinazolin-11-one core substituted at the 6-position with a 1,2,4-oxadiazole ring bearing a 3-(trifluoromethyl)phenyl group. This structure combines two pharmacologically relevant motifs: the pyrido-quinazolinone scaffold, known for its bioactivity in kinase inhibition and antimicrobial applications , and the 1,2,4-oxadiazole moiety, a bioisostere often employed to enhance metabolic stability and binding affinity .
Synthetic routes to the core structure, 11H-pyrido[2,1-b]quinazolin-11-one, have been reported via oxidative cyclization of N-pyridylindoles under metal-free conditions (using DIB/K2S2O8) or copper-catalyzed domino reactions between substituted isatins and 2-bromopyridines . The oxadiazole substituent at position 6 likely requires post-synthetic modifications, such as cyclization of amidoxime intermediates with carboxylic acid derivatives, a common strategy for 1,2,4-oxadiazole incorporation .
Properties
IUPAC Name |
6-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrido[2,1-b]quinazolin-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11F3N4O2/c22-21(23,24)13-6-3-5-12(11-13)17-26-19(30-27-17)15-8-4-10-28-18(15)25-16-9-2-1-7-14(16)20(28)29/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOOBECPUQSKWAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C=CC=C(C3=N2)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Pathways
Based on the potential target mentioned above, it could be involved in modulating neurotransmission, particularly in pathways involving gaba, a major inhibitory neurotransmitter.
Pharmacokinetics
Similar compounds have shown good absorption and distribution profiles, with metabolism primarily occurring in the liver and excretion through the kidneys.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect its stability and activity. For instance, the compound’s storage temperature is recommended to be 2-8°C, suggesting that it may degrade at higher temperatures.
Biological Activity
The compound 6-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-11H-pyrido[2,1-b]quinazolin-11-one is a complex organic molecule notable for its diverse biological activities. Its unique structural features, including the oxadiazole and pyridoquinazolinone moieties, suggest potential applications in medicinal chemistry. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 364.32 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving biological interactions compared to non-fluorinated analogs. The oxadiazole and pyridoquinazolinone rings are associated with various pharmacological effects.
Antimicrobial Activity
Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties . For example, derivatives containing oxadiazole and triazole rings have been shown to inhibit various bacterial strains and fungi effectively. In vitro assays have demonstrated that this compound can inhibit the growth of specific pathogens, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
Research has also highlighted the anticancer potential of similar compounds. The structural features of the oxadiazole ring are often linked to enhanced anticancer activity through mechanisms such as apoptosis induction in cancer cells. In vitro studies have suggested that this compound may interfere with cancer cell proliferation and induce cell death .
Anti-inflammatory Effects
Some derivatives related to this compound have shown anti-inflammatory properties. The mechanism may involve inhibition of pro-inflammatory cytokines or modulation of signaling pathways associated with inflammation .
The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to achieve high purity and yield. The synthetic pathway may include:
- Formation of the oxadiazole ring.
- Coupling with the pyridoquinazolinone moiety.
- Final purification steps.
Understanding the mechanism of action is critical for establishing its pharmacological profile. Interaction studies using molecular docking techniques can elucidate how this compound binds to specific biological targets, such as enzymes or receptors involved in microbial resistance or cancer cell signaling pathways .
Comparative Analysis with Similar Compounds
A comparative analysis highlights how variations in substituents can influence biological activity:
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| 3-(4-methylphenyl)-6-{...} | Similar triazolo-pyrimidine structure | Antimicrobial |
| 6-{[3-(3-methylphenyl)-1,2,4...} | Contains oxadiazole; potential anticancer | Anticancer |
| 3-Methyl-6-[3-(trifluoromethyl)... | Related pyridazine structure | Anti-anxiety |
These comparisons illustrate how modifications in functional groups can enhance or alter biological properties.
Case Studies
Recent case studies have focused on the synthesis and biological evaluation of compounds similar to this compound:
- Antimicrobial Evaluation : One study assessed the minimum inhibitory concentration (MIC) against various bacterial strains, showing promising results comparable to standard antibiotics .
- Anticancer Assays : Another investigation explored the cytotoxic effects on several cancer cell lines, revealing significant growth inhibition at micromolar concentrations .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues primarily differ in substituents at the 6-position of the pyrido-quinazolinone core. Below is a comparative analysis based on synthetic accessibility, physicochemical properties, and reported bioactivity:
*Estimated based on analogous oxadiazole syntheses .
Key Findings:
Synthetic Flexibility :
- The metal-free oxidative method accommodates electron-rich substituents (e.g., methoxy) but struggles with sterically bulky groups.
- Copper-catalyzed approaches favor aryl and nitro groups but require harsh conditions for trifluoromethyl incorporation.
Bioactivity Trends :
- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl-oxadiazole substituent in the target compound likely improves binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) compared to methoxy or phenyl analogues .
- Metabolic Stability : Oxadiazole derivatives exhibit longer half-lives in hepatic microsomes than nitro or methoxy variants due to resistance to oxidative metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
